molecular formula C5H9NO2S B14199027 S-(2-Hydroxyethenyl) dimethylcarbamothioate CAS No. 919477-08-0

S-(2-Hydroxyethenyl) dimethylcarbamothioate

Katalognummer: B14199027
CAS-Nummer: 919477-08-0
Molekulargewicht: 147.20 g/mol
InChI-Schlüssel: WUMJULYGVIXHJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of S-(2-Hydroxyethenyl) dimethylcarbamothioate involves specific reaction conditions and routes. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

S-(2-Hydroxyethenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

S-(2-Hydroxyethenyl) dimethylcarbamothioate has garnered attention in various fields of scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of S-(2-Hydroxyethenyl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

S-(2-Hydroxyethenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:

    S-(2-Hydroxyethyl) dimethylcarbamothioate: Similar in structure but with slight variations in the hydroxy group positioning.

    S-(2-Hydroxypropyl) dimethylcarbamothioate: Another analog with a different alkyl chain length.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

919477-08-0

Molekularformel

C5H9NO2S

Molekulargewicht

147.20 g/mol

IUPAC-Name

S-(2-hydroxyethenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C5H9NO2S/c1-6(2)5(8)9-4-3-7/h3-4,7H,1-2H3

InChI-Schlüssel

WUMJULYGVIXHJJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)SC=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.